molecular formula C16H18N2O4S2 B2861949 N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide CAS No. 941939-42-0

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2861949
CAS RN: 941939-42-0
M. Wt: 366.45
InChI Key: IBGPLXQKOKJILR-UHFFFAOYSA-N
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Description

“N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide” is a chemical compound that is extensively utilized for diverse scientific investigations. It has a unique structure and sulfonamide functionality, making it a versatile tool for various research applications. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Chemical Reactions Analysis

The sulfonamide motif in the compound has various applications in organic synthesis. It can act as an activating group, protecting group, leaving group, and as a molecular scaffold .

Scientific Research Applications

Synthesis and Characterization

Sulfonamide compounds are synthesized through various chemical reactions, including the homologation of alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds, demonstrating the versatility of sulfonamides in chemical synthesis (Beney, Boumendjel, & Mariotte, 1998). Furthermore, the synthesis of thiophene sulfonamide derivatives via Suzuki cross coupling reaction highlights the ability to produce various sulfonamide derivatives with potential biological activities (Noreen et al., 2017).

Biological Activities

Sulfonamide compounds exhibit a wide range of bioactivities, including inhibitory potential against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes at nanomolar levels, making them promising candidates for novel drug design (Tuğrak et al., 2020). This highlights the potential therapeutic applications of sulfonamide derivatives in treating diseases associated with these enzymes.

Drug Development

In drug development, sulfonamide compounds have been identified as potent and bioavailable CCR4 receptor antagonists, leading to the discovery of candidate drugs for treating conditions mediated by this receptor (Kindon et al., 2017). Moreover, the synthesis and characterization of quinazoline derivatives as diuretic and antihypertensive agents indicate the role of sulfonamide derivatives in addressing cardiovascular diseases (Rahman et al., 2014).

Mechanism of Action

Target of Action

The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clot formation .

Mode of Action

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor versus the synthetic tripeptide substrate . This compound inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, this compound reduces thrombin generation, indirectly inhibiting platelet aggregation . This action affects the coagulation cascade, a biochemical pathway responsible for blood clot formation. The inhibition of FXa disrupts this pathway, reducing the risk of thromboembolic diseases .

Pharmacokinetics

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of this compound in humans, but it is inactive against human FXa .

Result of Action

The result of the action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This leads to a dose-dependent antithrombotic efficacy at doses that preserve hemostasis .

Action Environment

The action, efficacy, and stability of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide can be influenced by various environmental factors.

properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-22-14-11-12(17-24(20,21)16-6-4-10-23-16)7-8-13(14)18-9-3-2-5-15(18)19/h4,6-8,10-11,17H,2-3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGPLXQKOKJILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CS2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

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